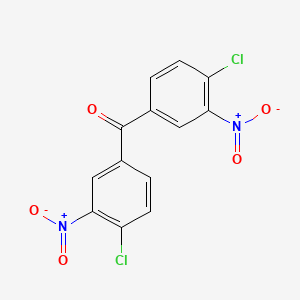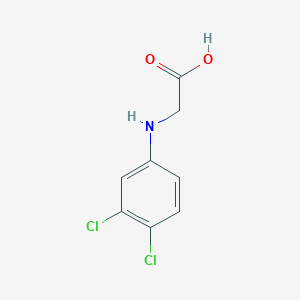
2,2',3,3',4,6,6'-Heptachlorobiphenyl
Descripción general
Descripción
2,2',3,3',4,6,6'-Heptachlorobiphenyl (HCB) is a persistent organic pollutant (POP), which is one of the most abundant chlorinated biphenyls (CBs) in the environment. It is a member of the polychlorinated biphenyl (PCB) family, which is composed of 209 congeners. HCB is widely distributed in the environment, and has been found in the air, water, soil, and food. It is known to be a potentially hazardous contaminant, and has been linked to various adverse health effects.
Aplicaciones Científicas De Investigación
Solubility in Supercritical Fluids
- Research Focus: The solubility of polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',4,6,6'-heptachlorobiphenyl, in supercritical fluids like carbon dioxide and modified fluids with n-butane and methanol.
- Key Findings: Enhanced solubility of PCBs in supercritical carbon dioxide modified by n-butane and methanol, aiding in efficient extraction processes (Anitescu & Tavlarides, 1999).
Hydroxyl Radical Oxidation
- Research Focus: Understanding the oxidation rates of PCBs, including 2,2',3,3',4,6,6'-heptachlorobiphenyl, with hydroxyl radicals in the gas phase.
- Key Findings: Developed a QSAR model predicting the rate constants for hydroxyl radical oxidation of various PCB congeners, providing insights into their atmospheric fate and distribution (Yang et al., 2016).
Enantioselective Analysis
- Research Focus: Determining the absolute structures of chiral PCBs, including 2,2',3,3',4,6,6'-heptachlorobiphenyl, using vibrational circular dichroism and quantum chemical calculations.
- Key Findings: Detailed structural analysis of chiral PCBs, aiding in understanding their biological activity and environmental impact (Döbler et al., 2002).
Theoretical Toxicity Study
- Research Focus: Correlating the toxicity of PCBs, including 2,2',3,3',4,6,6'-heptachlorobiphenyl, with molecular descriptors through a quantitative structure-toxicity relationship.
- Key Findings: Identified key molecular descriptors that correlate with the toxicity of PCBs, providing a method for estimating their toxicological properties (Eddy, 2020).
Catalytic Dechlorination
- Research Focus: Investigating the dechlorination of 2,2',3,4,4',5,,5'-heptachlorobiphenyl in soil using Pd/Fe bimetallic catalytic reduction.
- Key Findings: Demonstrated effective dechlorination of this PCB congener in soil, highlighting potential environmental remediation strategies (He et al., 2008).
Propiedades
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-6(15)3-7(16)11(18)12(9)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMYRFJAJNYBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074161 | |
| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,6,6'-Heptachlorobiphenyl | |
CAS RN |
52663-65-7 | |
| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,6,6'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V6Y9402K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




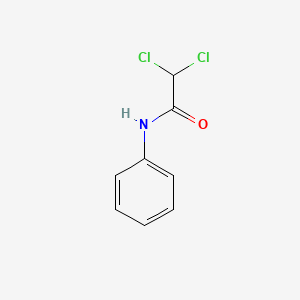



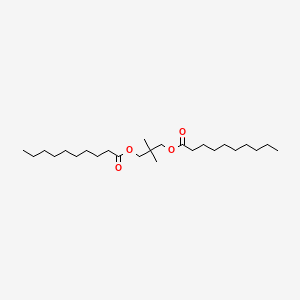

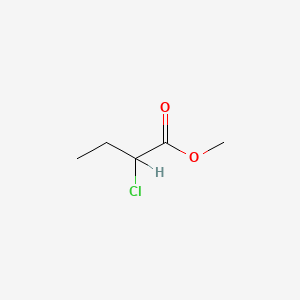
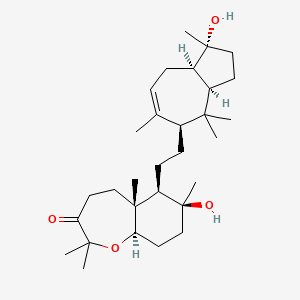

![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)
![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)
